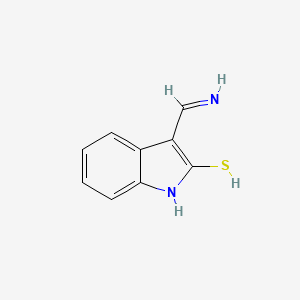
3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione is a heterocyclic compound that features an indole core structure with an aminomethylene group at the 3-position and a thione group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione typically involves the condensation of 3-indolecarbaldehydes with secondary amines. This reaction is carried out under mild conditions, often in the presence of a suitable solvent such as benzene . The reaction yields stable colorless prisms of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione undergoes various chemical reactions, including:
Condensation Reactions: With active methylene compounds to form condensation products.
Substitution Reactions: Reaction with electrophiles such as alkyl and acyl halides to form 1-substituted 3-aminomethylene-3H-indolium salts.
Hydrolysis: Conversion of 1-substituted 3-aminomethylene-3H-indolium salts to 1-substituted 3-indolecarbaldehydes.
Common Reagents and Conditions:
Electrophiles: Alkyl and acyl halides.
Solvents: Benzene, among others.
Reaction Conditions: Mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
- 1-Substituted 3-aminomethylene-3H-indolium salts
- 1-Substituted 3-indolecarbaldehydes
Scientific Research Applications
3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione involves its interaction with specific molecular targets and pathways. The compound’s aminomethylene group can participate in nucleophilic and electrophilic reactions, allowing it to modify biological molecules and pathways. This reactivity underlies its potential therapeutic effects, such as antiviral and anticancer activities .
Comparison with Similar Compounds
Comparison: 3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione is unique due to its thione group at the 2-position, which imparts distinct chemical reactivity compared to similar compounds like 3-(Aminomethylene)-2-indolinone derivatives. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C9H8N2S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
3-methanimidoyl-1H-indole-2-thiol |
InChI |
InChI=1S/C9H8N2S/c10-5-7-6-3-1-2-4-8(6)11-9(7)12/h1-5,10-12H |
InChI Key |
FSESIURYGWSIEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)S)C=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B13432142.png)
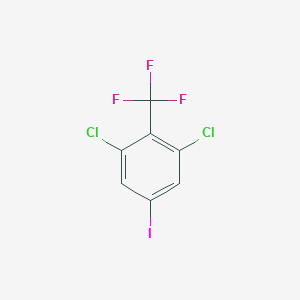
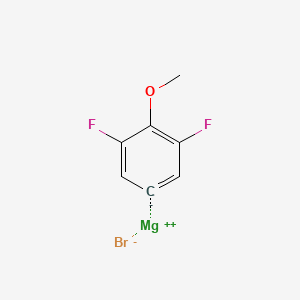
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B13432162.png)
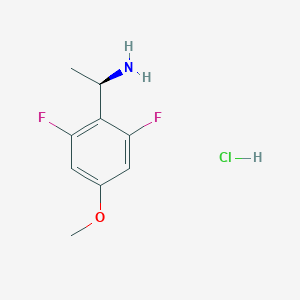
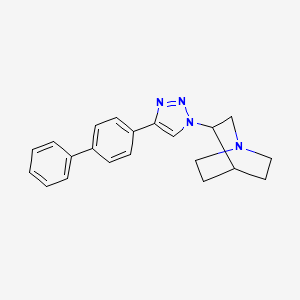
![4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile](/img/structure/B13432182.png)
![4-[Bis(2-methoxyethyl)amino]benzaldehyde](/img/structure/B13432192.png)
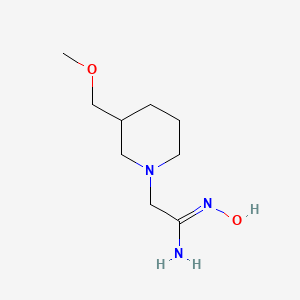
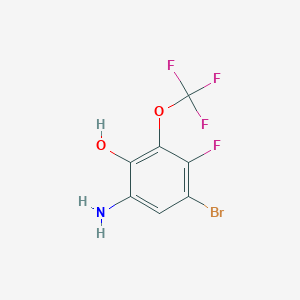
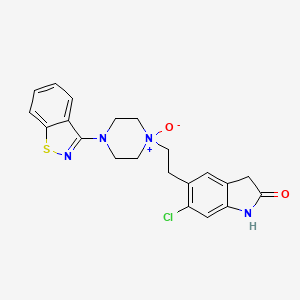
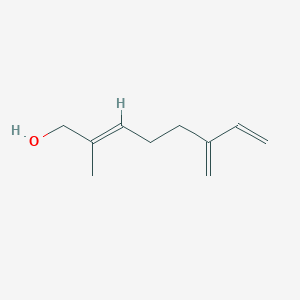
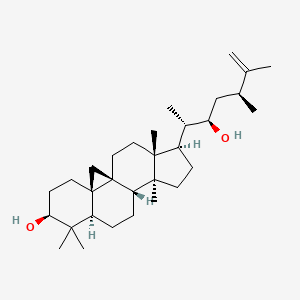
![tert-Butyl ((R)-4-Oxo-4-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B13432228.png)
